2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide features a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4 and a thiophen-2-yl group at position 2. A sulfanyl-acetamide side chain at position 5 is further functionalized with a 4-fluorophenyl group.
Properties
Molecular Formula |
C21H14F2N2O4S3 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H14F2N2O4S3/c22-13-3-7-15(8-4-13)24-18(26)12-31-21-20(25-19(29-21)17-2-1-11-30-17)32(27,28)16-9-5-14(23)6-10-16/h1-11H,12H2,(H,24,26) |
InChI Key |
CIHWNKYFVZRXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of 4-Fluorobenzenesulfonyl Chloride: This is achieved by reacting 4-fluorobenzenesulfonyl chloride with thiophene under controlled conditions.
Oxazole Ring Formation: The thiophene derivative is then reacted with appropriate reagents to form the oxazole ring.
Final Coupling: The oxazole derivative is coupled with N-(4-fluorophenyl)acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzene and thiophene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s 1,3-oxazole core distinguishes it from analogs with triazole, thiazole, or imidazothiazole systems:
Table 1: Heterocycle Comparison
Substituent Effects on the Sulfonyl Group
The 4-fluorobenzenesulfonyl group in the target compound is modified in analogs to explore halogen or electronic effects:
- Bromo substitution (e.g., 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide, ) increases molecular weight (MW: ~463 g/mol vs. target’s ~437 g/mol) and lipophilicity (predicted logP: ~4.2 vs.
- Methoxy substitution (e.g., ) introduces electron-donating effects, altering electronic density and reactivity in cyclization reactions .
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Example Compound (Evidence) | MW (g/mol) | Predicted logP |
|---|---|---|---|
| 4-Fluoro | Target compound | 437.44 | 3.8 |
| 4-Bromo | 463.34 | 4.2 | |
| 4-Methoxy | 452.49 | 3.5 |
Thiophene and Acetamide Modifications
- Thiophene positioning : The thiophen-2-yl group in the target compound is retained in analogs (e.g., ) for its role in aromatic stacking or interaction with hydrophobic enzyme pockets.
- Acetamide substituents : Replacing the 4-fluorophenyl group with 3-fluorophenyl () or 4-methoxyphenyl () alters steric and electronic profiles. The 4-fluorophenyl group balances electronegativity and lipophilicity, optimizing target engagement .
Biological Activity
The compound 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzenesulfonyl group : Enhances lipophilicity and biological activity.
- Thiophene ring : Known for its role in various biological activities.
- Oxazole moiety : Imparts additional pharmacological properties.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium .
Minimum Inhibitory Concentration (MIC)
The MIC is a crucial parameter in assessing antimicrobial efficacy. For related compounds, MIC values were reported as follows:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
These values suggest that the compound may possess similar or enhanced antimicrobial effects due to the presence of fluorinated groups which often increase potency .
Anticancer Activity
The presence of fluorine in the aromatic rings of the compound has been linked to increased biological availability and reduced mutagenicity, which is beneficial in anticancer applications. Studies have shown that fluorinated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with key enzymatic pathways in bacteria and cancer cells.
- Disruption of Membrane Integrity : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell death.
- Interference with Nucleic Acid Synthesis : Certain thiophene derivatives inhibit DNA and RNA synthesis in pathogenic organisms.
Study on Antimicrobial Efficacy
A study conducted on fluoroaryl derivatives demonstrated significant antibacterial activity against S. aureus, with treated cells exhibiting morphological changes indicative of cellular damage . The study concluded that these compounds could serve as effective antibacterial agents.
Anticancer Research
In a separate investigation, compounds structurally related to the target compound were evaluated for their anticancer properties. The results indicated a dose-dependent inhibition of tumor cell growth, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
